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1,4-Dihydro-1,2-dimethyl-4-oxo-3-

quinolinecarboxylic acid

Cat. No.: B033060 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
The emergence and spread of drug-resistant Plasmodium falciparum strains represent a

significant threat to global malaria control efforts, necessitating the discovery of new

antimalarial agents with novel mechanisms of action.[1] The quinoline-4-carboxamide scaffold

has been identified as a promising starting point for the development of new antimalarials.[2]

This class of compounds has shown potent activity against multiple life-cycle stages of the

malaria parasite.[1][3]

A notable example from this class is DDD107498, which emerged from a phenotypic screen

against the blood stage of P. falciparum.[4] This compound and its analogues exhibit a novel

mechanism of action by inhibiting the parasite's translation elongation factor 2 (PfEF2), a

crucial enzyme for protein synthesis.[1][3] This document provides an overview of the

development process, including synthesis strategies, biological evaluation protocols, and key

structure-activity relationship (SAR) data for this compound series.

Synthesis of Quinoline-4-Carboxamides
The synthesis of quinoline-4-carboxamides can be achieved through several routes. A common

method involves the Pfitzinger reaction to construct the quinoline core, followed by amide
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coupling.[1][3] An alternative strategy employs nucleophilic aromatic substitution and Suzuki

coupling for diversification.[1][3]

Route A: Pfitzinger Reaction & Amide Coupling Route B: Nucleophilic Substitution & Suzuki Coupling
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Caption: General synthetic routes for quinoline-4-carboxamides.[1][3]

Mechanism of Action: Targeting Protein Synthesis
The primary target of the advanced quinoline-4-carboxamide series, including the preclinical

candidate DDD107498, is the Plasmodium falciparum elongation factor 2 (PfEF2).[1][3][5]

PfEF2 is a vital enzyme that mediates the translocation step of ribosome during protein

synthesis. By inhibiting PfEF2, these compounds effectively halt protein production, leading to

parasite death.[1][4] This mechanism is novel among current antimalarial drugs, making it a

valuable tool against resistant parasite strains.[1][3]
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Caption: Mechanism of action via inhibition of PfEF2.[1][3]

Data Presentation
Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity
The following table summarizes the in vitro activity of selected quinoline-4-carboxamides

against the chloroquine-sensitive 3D7 strain of P. falciparum and a human cell line (MRC-5) to

determine selectivity.
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Compound R³ Substituent
P. falciparum
(3D7) EC₅₀
(nM)[1]

MRC-5 EC₅₀
(µM)[1]

Selectivity
Index (MRC-
5/Pf 3D7)[1]

1 (Hit) - 120 >13 >108

25

3-(4-

methylpiperazin-

1-yl)propyl

68 18 265

27
4-

morpholinobutyl
4 18 4500

30

4-(4-

methylpiperazin-

1-yl)butyl

6 15 2500

2 (DDD107498)
(R)-3-methyl-4-

morpholinobutyl
1 10 10000

41
(S)-3-methyl-4-

morpholinobutyl
4 18 4500

Table 2: In Vivo Efficacy in P. berghei Mouse Model
The in vivo efficacy was evaluated in a P. berghei-infected mouse model with compounds

administered orally once a day for four days.
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Compound Dose (mg/kg)
Parasitemia
Reduction (%)[1]

ED₉₀ (mg/kg)[1]

25 30 93 -

27 30 >99 2.6

2 (DDD107498) 1 >99 <1

40 1 >99 <1

41 1 >99 <1

43 1 >99 <1

44 1 >99 <1

Table 3: Pharmacokinetic Properties in Rats
Pharmacokinetic (PK) profiles were assessed in Sprague Dawley rats to evaluate drug-like

properties.

Compound
IV Clearance
(mL/min/kg)[3]

Oral Bioavailability
(F%)[3]

Half-life (h)[3]

2 (DDD107498) 18 84 4

41 32 33 8

Experimental Protocols
Drug Discovery and Evaluation Workflow
The development process follows a standard drug discovery pipeline, from initial screening to

preclinical assessment.
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Caption: Workflow for discovery and development of quinoline-4-carboxamides.

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR
Green I)
This protocol is used to determine the 50% effective concentration (EC₅₀) of compounds

against the blood stage of P. falciparum.[6]

Parasite Culture: Maintain P. falciparum (e.g., 3D7 strain) in human erythrocytes (O+) at

37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Culture medium should be RPMI-

1640 supplemented with HEPES, hypoxanthine, gentamicin, and human serum or Albumax.
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Assay Preparation: Serially dilute test compounds in an appropriate solvent (e.g., DMSO)

and add to a 96-well microplate.

Incubation: Add synchronized ring-stage parasites at approximately 0.5% parasitemia and

1% hematocrit to the wells. Incubate the plates for 96 hours under the culture conditions

described above.[6]

Lysis and Staining: After incubation, freeze the plates at -80°C. Thaw the plates and add

SYBR Green I lysis buffer to each well. This buffer contains saponin to lyse erythrocytes and

SYBR Green I dye, which fluoresces upon binding to parasite DNA.

Fluorescence Reading: Incubate the plates in the dark for 1 hour, then measure fluorescence

using a microplate reader (excitation ~485 nm, emission ~530 nm).

Data Analysis: Calculate the EC₅₀ values by fitting the dose-response data to a sigmoidal

curve using appropriate software.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of compounds against a mammalian cell line (e.g., human

MRC-5 lung fibroblasts or HepG2 liver cells) to determine the 50% cytotoxic concentration

(CC₅₀).[7][8][9]

Cell Culture: Culture the chosen mammalian cell line in appropriate medium (e.g., DMEM

with 10% FBS) at 37°C in a humidified atmosphere with 5% CO₂.

Assay Preparation: Seed cells into a 96-well plate and allow them to adhere overnight. Add

serial dilutions of the test compounds to the wells.[7]

Incubation: Incubate the cells with the compounds for a specified period (e.g., 24-48 hours).

[7]

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[7][9] Viable cells

with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
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Crystal Solubilization: Carefully remove the supernatant and add a solubilizing agent (e.g.,

DMSO or isopropanol with HCl) to dissolve the formazan crystals.[9]

Absorbance Reading: Measure the optical density at a wavelength of ~570 nm using a

microplate reader.

Data Analysis: Calculate CC₅₀ values by plotting cell viability against compound

concentration. The selectivity index (SI) is then calculated as CC₅₀ / EC₅₀.

Protocol 3: In Vivo Efficacy (4-Day Suppressive Test)
This protocol evaluates the ability of a compound to suppress parasitemia in a mouse model of

malaria, typically using Plasmodium berghei.[1][4]

Infection: Inoculate mice (e.g., female BALB/c) intravenously or intraperitoneally with P.

berghei-infected erythrocytes.

Compound Administration: A few hours post-infection (Day 0), begin oral administration of

the test compound once daily for four consecutive days (Day 0 to Day 3). Include a vehicle

control group and a positive control group (e.g., chloroquine).

Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.

Stain the smears with Giemsa and determine the percentage of infected red blood cells by

microscopic examination.

Data Analysis: Calculate the percent reduction in parasitemia for each treatment group

relative to the vehicle control group. Determine the effective dose that reduces parasitemia

by 90% (ED₉₀).[5]

Survival Monitoring (Optional): Monitor the mice daily for survival to assess the long-term

efficacy of the treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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